3H-Carbazole-2-propanamide, 4,9-dihydro-9-methyl-1-phenyl-
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Overview
Description
3H-Carbazole-2-propanamide, 4,9-dihydro-9-methyl-1-phenyl- is a complex organic compound with the molecular formula C22H22N2O This compound belongs to the carbazole family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Carbazole-2-propanamide, 4,9-dihydro-9-methyl-1-phenyl- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure. Subsequent steps involve functional group modifications to introduce the propanamide and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-Carbazole-2-propanamide, 4,9-dihydro-9-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3H-Carbazole-2-propanamide, 4,9-dihydro-9-methyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3H-Carbazole-2-propanamide, 4,9-dihydro-9-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share a similar core structure and exhibit diverse biological activities.
Carbazole Derivatives: Include compounds like 9-ethylcarbazole and 3,6-dibromo-9H-carbazole, which have applications in organic electronics and medicinal chemistry.
Uniqueness
3H-Carbazole-2-propanamide, 4,9-dihydro-9-methyl-1-phenyl- is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of a carbazole core with a propanamide side chain and a phenyl group makes it a versatile compound for various research and industrial applications .
Properties
CAS No. |
828938-03-0 |
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Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(9-methyl-1-phenyl-3,4-dihydrocarbazol-2-yl)propanamide |
InChI |
InChI=1S/C22H22N2O/c1-24-19-10-6-5-9-17(19)18-13-11-16(12-14-20(23)25)21(22(18)24)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H2,23,25) |
InChI Key |
OTPBUTNSMMKXCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=C(CC3)CCC(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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